

Application Notes: VO-Ohpic Trihydrate in Cancer Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B15606471

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Introduction

VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).[1][2][3][4] PTEN functions as a critical negative regulator of the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[1][5] By inhibiting PTEN's lipid phosphatase activity, **VO-Ohpic trihydrate** effectively elevates the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of downstream pro-survival signaling.[5][6]

Interestingly, in cancer cells with partial loss of PTEN function (heterozygous expression), pharmacological inhibition by **VO-Ohpic trihydrate** has been shown to induce a state of irreversible growth arrest known as cellular senescence.[7][8] This "pro-senescence" effect presents a novel therapeutic strategy for cancers with reduced PTEN expression, paradoxically turning a pro-survival signal into an anti-tumor response.[7][8]

Mechanism of Action

VO-Ohpic trihydrate is a vanadium-based compound that acts as a reversible and noncompetitive inhibitor of PTEN.[3][5] It binds to the enzyme, stabilizing its inactive conformation and disrupting its catalytic activity.[1] This inhibition leads to the accumulation of PIP3 at the cell membrane, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[5] Activated AKT then phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth and suppression of

apoptosis.[7] Recent studies also suggest that PTEN inhibition by VO-Ohpic can modulate the RAF/MEK/ERK signaling pathway.[7]

Applications in Cancer Research

- Induction of Senescence in PTEN-deficient Tumors: **VO-Ohpic trihydrate** has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) with low PTEN expression by inducing cellular senescence.[7][8]
- Synergistic Combination Therapies: In HCC models, **VO-Ohpic trihydrate** shows synergistic effects when combined with inhibitors of the PI3K/mTOR and RAF/MEK/ERK pathways.[7][9]
- Sensitization to PARP Inhibitors: In ovarian cancer, **VO-Ohpic trihydrate** has been shown to enhance the efficacy of PARP inhibitors by suppressing the MRE11-RAD50-NBN (MRN) complex, which is crucial for DNA double-strand break repair.[10]
- In Vivo Tumor Growth Inhibition: Administration of **VO-Ohpic trihydrate** has been shown to significantly suppress tumor growth in xenograft models of prostate cancer and HCC.[4][7]

Quantitative Data

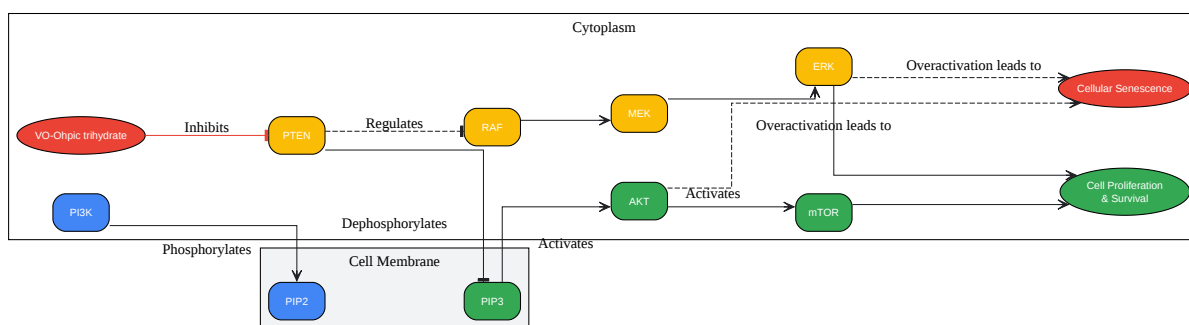
Table 1: In Vitro Efficacy of **VO-Ohpic Trihydrate**

Parameter	Value	Cell Line/System	Reference
IC50 (PTEN)	35 nM	Recombinant PTEN	[4]
IC50 (PTEN)	46 ± 10 nM	Recombinant PTEN	[2][3][5]
Inhibition Constants (Kic)	27 ± 6 nM	Recombinant PTEN	[2]
Inhibition Constants (Kiu)	45 ± 11 nM	Recombinant PTEN	[2]
Akt Phosphorylation Saturation	75 nM	NIH 3T3 and L1 fibroblasts	[4]

Table 2: In Vivo Efficacy of **VO-Ohpic Trihydrate**

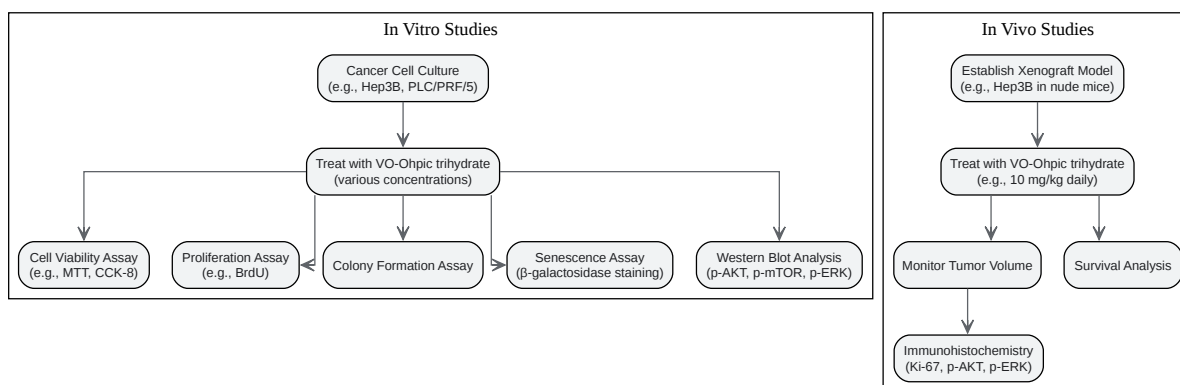
Cancer Model	Animal Model	Dosage and Administration	Outcome	Reference
Hepatocellular Carcinoma (HCC)	Nude mice bearing Hep3B xenografts	10 mg/kg, daily (6 days/week)	Significant reduction in tumor volume.	[7][9]
Prostate Cancer	Mice bearing MDA PCa-2b xenografts	Not specified	Significant tumor growth suppression and increased survival.	[4]
Ovarian Cancer	In vivo models	In combination with olaparib	Enhanced inhibitory effects on tumor growth.	[10]

Signaling Pathways and Experimental Workflows



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Caption: Signaling pathway of **VO-Ohpic trihydrate** in cancer cells.



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- To cite this document: BenchChem. [Application Notes: VO-Ohpic Trihydrate in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606471#vo-ohpic-trihydrate-application-in-cancer-research]

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